(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone
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Description
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds such as pyrazoline derivatives have been synthesized and studied for their biological activities . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .Scientific Research Applications
Catalyst- and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic amides through catalyst- and solvent-free conditions was demonstrated, showcasing the strategic use of microwave-assisted processes for creating compounds with potential pharmaceutical applications (Moreno-Fuquen et al., 2019).
Fluorophore Synthesis for Spectroscopic Enhancement
The synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones via nucleophilic aromatic substitution was explored to enhance photostability and improve spectroscopic properties of fluorophores, which are crucial for developing fluorescent markers and probes in biological research (Woydziak et al., 2012).
Antitumor Activity
A specific compound was synthesized and showed distinct inhibition on the proliferation of various cancer cell lines, indicating its potential as a lead compound for antitumor drugs (Tang & Fu, 2018).
BACE1 Inhibition for Alzheimer's Disease
An efficient synthesis method for a potent BACE1 inhibitor was developed, highlighting the compound's relevance in the potential treatment of Alzheimer's Disease, showcasing the chemical's role in addressing neurodegenerative disorders (Zhou et al., 2009).
Enhancement of Chemical Processes
Improvements in the synthesis process for flubenimidazole were described, indicating the applicability of such chemical frameworks in optimizing industrial chemical production, leading to higher yields and quality improvements (Hong, 2004).
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2OS/c18-14-6-4-12(5-7-14)11-23-17-20-8-9-21(17)16(22)13-2-1-3-15(19)10-13/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXAHTHLUXWEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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